Cas no 873384-02-2 (Benzamide, 3-methyl-N-(1,2,2,2-tetrachloroethyl)-)

Benzamide, 3-methyl-N-(1,2,2,2-tetrachloroethyl)- 化学的及び物理的性質
名前と識別子
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- Benzamide, 3-methyl-N-(1,2,2,2-tetrachloroethyl)-
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- インチ: 1S/C10H9Cl4NO/c1-6-3-2-4-7(5-6)8(16)15-9(11)10(12,13)14/h2-5,9H,1H3,(H,15,16)
- InChIKey: IZRYMPRXFVMPTN-UHFFFAOYSA-N
- SMILES: C(NC(Cl)C(Cl)(Cl)Cl)(=O)C1=CC=CC(C)=C1
Benzamide, 3-methyl-N-(1,2,2,2-tetrachloroethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-370559-1.0g |
3-methyl-N-(1,2,2,2-tetrachloroethyl)benzamide |
873384-02-2 | 1.0g |
$0.0 | 2023-03-02 |
Benzamide, 3-methyl-N-(1,2,2,2-tetrachloroethyl)- 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
Benzamide, 3-methyl-N-(1,2,2,2-tetrachloroethyl)-に関する追加情報
Benzamide, 3-methyl-N-(1,2,2,2-tetrachloroethyl) (CAS No. 873384-02-2)
Benzamide, also known as benzoic acid amide, is a versatile compound with a wide range of applications in various industries. The compound Benzamide, 3-methyl-N-(1,2,2,2-tetrachloroethyl) (CAS No. 873384-02-2) is a specific derivative of benzamide that has gained attention due to its unique chemical properties and potential uses in organic synthesis and material science.
The structure of this compound consists of a benzene ring substituted with a methyl group at the 3-position and an N-(1,2,2,2-tetrachloroethyl) group attached to the amide nitrogen. This substitution pattern imparts distinctive electronic and steric properties to the molecule, making it valuable for various chemical reactions and applications. Recent studies have highlighted its role as an intermediate in the synthesis of advanced materials and pharmaceutical compounds.
One of the most notable aspects of Benzamide, 3-methyl-N-(1,2,2,2-tetrachloroethyl) is its ability to participate in nucleophilic acyl substitution reactions. This property has been extensively explored in recent research to develop efficient synthetic pathways for complex molecules. For instance, researchers have utilized this compound as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been thoroughly investigated, revealing that it remains stable under normal storage conditions but can undergo decomposition under high temperatures or strong acidic/basic environments.
The synthesis of Benzamide, 3-methyl-N-(1,2,2,2-tetrachloroethyl) typically involves a multi-step process starting from benzene derivatives. One common approach involves the Friedel-Crafts acylation followed by subsequent functionalization steps to introduce the desired substituents. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
In terms of applications, this compound has found utility in the agricultural sector as a component in certain pesticides due to its ability to inhibit specific enzymes involved in pest metabolism. Additionally, it has been explored for its potential use in the pharmaceutical industry as an intermediate in drug discovery programs targeting various diseases.
Recent research has also focused on the environmental impact of this compound. Studies have shown that it undergoes biodegradation under aerobic conditions but may persist in certain environmental matrices if not properly managed. Efforts are ongoing to develop sustainable methods for its production and disposal to minimize ecological risks.
In conclusion, Benzamide, particularly its derivative Benzamide, 3-methyl-N-(1,2,2,2-tetrachloroethyl), continues to be an important molecule in chemical research and industrial applications. Its unique properties and versatile reactivity make it a valuable tool for advancing scientific knowledge and developing innovative solutions across multiple disciplines.
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